2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Overview
Description
“2-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the molecular formula C13H11BCl2O3 and a molecular weight of 296.94 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string OB(C1=CC=CC=C1OCC2=C(Cl)C=CC=C2Cl)O
.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .
Scientific Research Applications
Supramolecular Assemblies
Phenylboronic and 4-methoxyphenylboronic acids, including 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies, obtained through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, have significant implications in the field of crystal engineering (Pedireddi & Seethalekshmi, 2004).
Catalysis in Chemical Reactions
In chemical synthesis, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in this process, demonstrating the potential application of similar boronic acids in catalysis (Wang, Lu, & Ishihara, 2018).
Crystallization Control in Pharmaceuticals
2,6-Dimethoxyphenylboronic acid, which is structurally related, has been used to investigate polymorph control in crystallizations. This research offers insights into the use of similar boronic acids for controlling crystallization outcomes in pharmaceuticals (Semjonova & Be̅rziņš, 2022).
Advanced Bio-Applications
Phenylboronic acid and its derivatives, including this compound, have been established as significant in advanced bio-applications. Their ability to form reversible complexes with polyols like sugars, diols, and diphenols opens up various diagnostic and therapeutic applications (Lan & Guo, 2019).
Pharmaceutical and Chemical Engineering
Phenylboronic acid derivatives are widely used for recognition, separation, and detection of compounds like saccharides, glycolipids, and glycoproteins. These applications extend to fields like self-regulated insulin delivery, tissue engineering, and sensor systems, highlighting the versatility of boronic acids in pharmaceutical and chemical engineering (Liang-yin, 2006).
Safety and Hazards
While specific safety data for “2-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is not available, phenylboronic acid, a related compound, is classified as harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash skin thoroughly after handling .
Mechanism of Action
Target of Action
Boronic acids, such as “2-(2,6-Dichlorophenylmethoxy)phenylboronic acid”, are often used as reagents in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of boronic acids in this reaction are the carbon atoms in the organic groups that are to be coupled .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction in which boronic acids participate can be used to synthesize a wide variety of organic compounds .
Result of Action
The primary result of the action of “this compound” in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of “this compound” in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are generally mild and tolerant of various functional groups . The stability of the boronic acid reagent also plays a role in the reaction’s success .
Biochemical Analysis
Biochemical Properties
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of the enzyme. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active site of the enzyme, leading to enzyme inhibition . Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation and migration of tumor cells by interfering with cell signaling pathways and inducing apoptosis . In particular, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, this compound can bind to transcription factors and other regulatory proteins, thereby influencing gene expression and cellular signaling pathways. The inhibition of enzyme activity and modulation of gene expression are key mechanisms through which this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its inhibitory activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to modulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity . Additionally, this compound can affect the synthesis and degradation of biomolecules, thereby influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components, which can affect its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
[2-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQQBXOTWOKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655843 | |
Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-85-7 | |
Record name | Boronic acid, B-[2-[(2,6-dichlorophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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